molecular formula C19H22ClNO B1486141 1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride CAS No. 2206965-88-8

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride

Cat. No. B1486141
CAS RN: 2206965-88-8
M. Wt: 315.8 g/mol
InChI Key: JNNPLWYVAIIAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride, also known as PPPE HCl, is a synthetic chemical compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of approximately 80°C. PPPE HCl is used in a variety of scientific research applications, ranging from biochemical studies to drug development. It is also used in laboratory experiments, where it has several advantages and limitations.

Scientific Research Applications

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride HCl has a variety of applications in scientific research. It is used in biochemical studies to study the structure and function of enzymes. It is also used in drug development, as it can be used to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, 1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride HCl is used in laboratory experiments, such as drug assays, to measure the potency and efficacy of drugs.

Mechanism of Action

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride HCl acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, acetylcholinesterase, and monoamine oxidase. It also acts as an agonist of certain G-protein coupled receptors, such as the adenosine A2A receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride HCl has several biochemical and physiological effects. It acts as an inhibitor of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it can act as an agonist of certain G-protein coupled receptors, which can lead to changes in neurotransmitter levels and other physiological processes.

Advantages and Limitations for Lab Experiments

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride HCl has several advantages for laboratory experiments. It is relatively stable and has a high solubility in water, which makes it easy to work with. Additionally, it is non-toxic and has a low risk of causing adverse reactions. However, it can be expensive and may not be readily available in some areas.

Future Directions

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride HCl has potential for a variety of future applications. It could be used in drug development to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the structure and function of enzymes and other proteins. It could also be used in laboratory experiments to measure the potency and efficacy of drugs. Finally, 1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride HCl could be used in clinical trials to study the safety and efficacy of new drugs.

properties

IUPAC Name

1-phenyl-2-(4-phenylpiperidin-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c21-18(16-7-3-1-4-8-16)15-19(11-13-20-14-12-19)17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPLWYVAIIAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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